Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, including a carbamoyl group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an appropriate isocyanate, such as 4-chloro-2-fluorophenyl isocyanate.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent like dimethyl sulfate or methyl iodide.
Esterification: The carboxylate ester can be formed through an esterification reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro and fluoro groups.
Scientific Research Applications
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
DNA Intercalation: Intercalating into DNA, disrupting replication and transcription processes.
Receptor Binding: Binding to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also possess a quinoline core and are used as antimalarial agents.
Carbamoyl-Substituted Compounds: Compounds like carbamazepine, which contain a carbamoyl group and are used as anticonvulsants.
Methoxy-Substituted Compounds: Compounds like methoxyflurane, which contain a methoxy group and are used as anesthetics.
Properties
IUPAC Name |
methyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O5/c1-27-12-4-6-15-13(8-12)18(9-17(23-15)20(26)28-2)29-10-19(25)24-16-5-3-11(21)7-14(16)22/h3-9H,10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWOGORIENHBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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